4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene
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Overview
Description
4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound with the molecular formula C12H16O3. It is a heterocyclic compound that contains a benzene ring substituted with a methoxy group, a methyl group, and a dioxolane ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 4-methoxybenzyl alcohol with 3-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl alcohol: A precursor in the synthesis of 4-Methoxy-3-methyl(1,3-dioxolan-2-ylmethyl)benzene.
3-Methyl-1,3-dioxolane: Another precursor used in the synthesis.
4-Methoxy-3-methylbenzene: A structurally similar compound without the dioxolane ring.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a dioxolane ring on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-7-10(3-4-11(9)13-2)8-12-14-5-6-15-12/h3-4,7,12H,5-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVFBEUZDPQQIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2OCCO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645892 |
Source
|
Record name | 2-[(4-Methoxy-3-methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-28-9 |
Source
|
Record name | 2-[(4-Methoxy-3-methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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